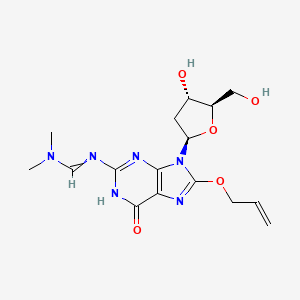![molecular formula C9H10FIN2O5 B13841851 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and an iodinated oxolane moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluorine and iodine atoms. Common synthetic routes may involve:
Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis. The iodinated oxolane moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluorouracil: Similar structure but lacks the iodine atom.
5-fluoro-2’-deoxyuridine: Contains a fluorinated pyrimidine ring but differs in the sugar moiety.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodouracil: Similar structure but lacks the fluorine atom.
Uniqueness
The uniqueness of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione lies in its combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This dual modification can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C9H10FIN2O5 |
|---|---|
分子量 |
375.07 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChIキー |
KTXQKYNSEWRSDM-IXTRDXLWSA-N |
異性体SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CI)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)

![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
